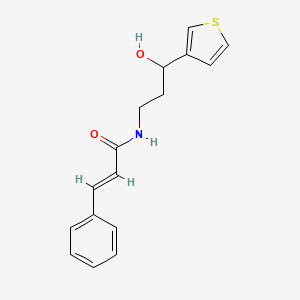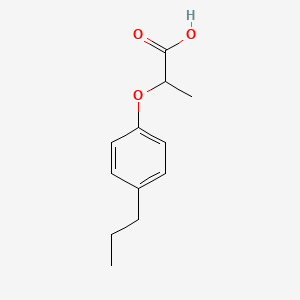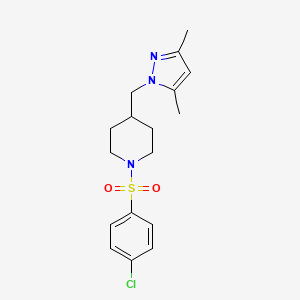![molecular formula C19H14ClN5OS B2840742 N'-[(1E)-{1-[(2-chloro-1,3-thiazol-5-yl)methyl]-1H-indol-3-yl}methylidene]pyridine-4-carbohydrazide CAS No. 860787-41-3](/img/structure/B2840742.png)
N'-[(1E)-{1-[(2-chloro-1,3-thiazol-5-yl)methyl]-1H-indol-3-yl}methylidene]pyridine-4-carbohydrazide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N'-[(1E)-{1-[(2-chloro-1,3-thiazol-5-yl)methyl]-1H-indol-3-yl}methylidene]pyridine-4-carbohydrazide is a useful research compound. Its molecular formula is C19H14ClN5OS and its molecular weight is 395.9 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Antidepressant and Nootropic Activities
A study highlights the synthesis and biological evaluation of Schiff’s bases and 2-azetidinones, where compounds similar to the one exhibited significant antidepressant and nootropic activities. These findings suggest the potential of these compounds in developing central nervous system (CNS) active agents for therapeutic use (Asha B. Thomas et al., 2016).
Magnetic Properties in Molecular Structures
Another study focused on the self-assembly of tetranuclear Cu4(II), Ni4(II) square grids, and a dicopper(II) complex involving heterocycle-based polytopic ligands. The research explored the magnetic studies of these complexes, suggesting their potential application in the development of magnetic materials (T. Mandal et al., 2011).
Efficient Synthesis of N-fused Heterocyclic Compounds
Efficient synthesis methods for creating N-fused heterocyclic compounds, including derivatives of the compound of interest, have been developed. These methods involve five-component cascade reactions that highlight the compound’s utility in synthesizing complex heterocyclic structures, which could be beneficial in pharmaceutical chemistry (H. Hosseini & M. Bayat, 2019).
Antisecretory Agents
Research into 4-(3-pyridyl)thiazole and 2-methylimidazo[1,2-a]pyridine derivatives, closely related to the chemical compound , demonstrated significant antisecretory and antiulcer activities. These findings suggest the compound's potential application in developing new therapeutic agents for treating gastrointestinal disorders (J. Kosáry et al., 1989).
Broad-Spectrum Antibacterial Candidates
A study synthesized two N′-heteroarylidene-1-carbohydrazide derivatives, exploring their chemical and structural characteristics alongside antibacterial and antifungal activities. These compounds, including those structurally similar to the one of interest, show promise as broad-spectrum antibacterial agents, which could be crucial in the fight against resistant bacterial strains (L. H. Al-Wahaibi et al., 2020).
Mecanismo De Acción
Target of Action
The compound N’-[(1E)-{1-[(2-chloro-1,3-thiazol-5-yl)methyl]-1H-indol-3-yl}methylidene]pyridine-4-carbohydrazide is a complex molecule that likely interacts with multiple targetsIt’s known that both thiazole and indole derivatives have diverse biological activities .
Mode of Action
Thiazole derivatives are known to interact with their targets through various mechanisms, often involving electrophilic substitution at the c-5 atom and nucleophilic substitution at the c-2 atom . Similarly, indole derivatives have a wide range of interactions with their targets .
Biochemical Pathways
Thiazole and indole derivatives are known to affect a wide range of biochemical pathways, including those involved in antimicrobial, antifungal, antiviral, and antitumor activities .
Pharmacokinetics
Thiazole derivatives are generally slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents . These properties can influence the bioavailability of the compound.
Result of Action
Thiazole and indole derivatives are known to have a wide range of biological activities, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic effects .
Action Environment
Factors such as ph, temperature, and the presence of other molecules can potentially influence the action of thiazole and indole derivatives .
Propiedades
| { "Design of the Synthesis Pathway": "The synthesis pathway for the compound 'N'-[(1E)-{1-[(2-chloro-1,3-thiazol-5-yl)methyl]-1H-indol-3-yl}methylidene]pyridine-4-carbohydrazide involves the condensation of 2-chloro-1,3-thiazole-5-carbaldehyde with 1-[(1H-indol-3-yl)methyl]pyridin-4-amine in the presence of a suitable condensing agent to form the intermediate Schiff base. This intermediate is then reacted with hydrazine hydrate to yield the final product.", "Starting Materials": [ "2-chloro-1,3-thiazole-5-carbaldehyde", "1-[(1H-indol-3-yl)methyl]pyridin-4-amine", "Condensing agent (e.g. NaBH4, NaCNBH3)", "Hydrazine hydrate" ], "Reaction": [ "Step 1: Dissolve 2-chloro-1,3-thiazole-5-carbaldehyde (1.0 equiv) and 1-[(1H-indol-3-yl)methyl]pyridin-4-amine (1.0 equiv) in a suitable solvent (e.g. ethanol, DMF) and add a condensing agent (e.g. NaBH4, NaCNBH3) to the reaction mixture.", "Step 2: Stir the reaction mixture at room temperature for several hours until the formation of the Schiff base is complete (monitored by TLC or HPLC).", "Step 3: Add hydrazine hydrate (2.0 equiv) to the reaction mixture and stir at room temperature for several hours until the reaction is complete (monitored by TLC or HPLC).", "Step 4: Isolate the crude product by filtration or extraction and purify by recrystallization or chromatography." ] } | |
Número CAS |
860787-41-3 |
Fórmula molecular |
C19H14ClN5OS |
Peso molecular |
395.9 g/mol |
Nombre IUPAC |
N-[[1-[(2-chloro-1,3-thiazol-5-yl)methyl]indol-3-yl]methylideneamino]pyridine-4-carboxamide |
InChI |
InChI=1S/C19H14ClN5OS/c20-19-22-10-15(27-19)12-25-11-14(16-3-1-2-4-17(16)25)9-23-24-18(26)13-5-7-21-8-6-13/h1-11H,12H2,(H,24,26) |
Clave InChI |
BAOGKJTUHZNFOZ-UHFFFAOYSA-N |
SMILES |
C1=CC=C2C(=C1)C(=CN2CC3=CN=C(S3)Cl)C=NNC(=O)C4=CC=NC=C4 |
SMILES canónico |
C1=CC=C2C(=C1)C(=CN2CC3=CN=C(S3)Cl)C=NNC(=O)C4=CC=NC=C4 |
Solubilidad |
not available |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![Prop-2-en-1-yl 5-cyano-6-[(2-ethoxy-2-oxoethyl)sulfanyl]-4-(4-hydroxy-3-methoxyphenyl)-2-methyl-1,4-dihydropyridine-3-carboxylate](/img/structure/B2840660.png)


![2-{[1-(propan-2-yl)piperidin-4-yl]methyl}-6-(1H-pyrazol-1-yl)-2,3-dihydropyridazin-3-one](/img/structure/B2840664.png)


![1-[2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)ethyl]-1H-1,2,3-triazole-4-carboxylic acid](/img/structure/B2840670.png)


![N-[3-(difluoromethoxy)phenyl]-3-fluoro-5-methylpyridine-2-carboxamide](/img/structure/B2840673.png)



![1-((1-(Benzo[d][1,3]dioxol-5-yl)-5-oxopyrrolidin-3-yl)methyl)-3-(3,4-dimethoxybenzyl)urea](/img/structure/B2840681.png)